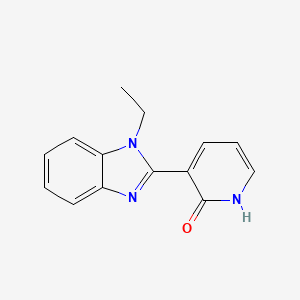

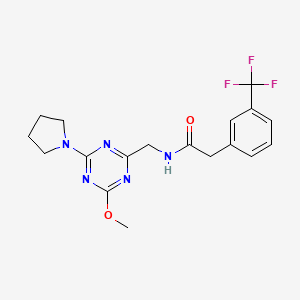

3-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as EBP, is a heterocyclic compound that has been widely studied in scientific research. EBP has shown potential therapeutic properties due to its ability to interact with various biological targets.

科学的研究の応用

Structural Analysis and Crystallography

Research into the structural aspects of related compounds, such as in the study of Dabigatran etexilate tetrahydrate, highlights the significance of benzimidazole and pyridinone derivatives in crystallography. The study provided detailed analysis on the dihedral angles formed between benzene and pyridine rings with the benzimidazole mean plane, illustrating the compound's potential in elucidating crystal structures and forming hydrogen bonds that link components into layers, which could be essential in designing crystalline materials with specific properties (Hong-qiang Liu et al., 2012).

Antimicrobial and Antioxidant Activities

The synthesis of novel benzothiazole-containing derivatives by reacting 2-aminobenzothiazole derivatives with Pyridine 2-aldehyde and Ethyl acetoacetate, demonstrates the compound's versatility in creating diverse poly-functionalized tri-heterocyclic benzothiazole derivatives. These derivatives have been evaluated for their antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, indicating their potential use in developing new antimicrobial and antioxidant agents (Manoj N. Bhoi et al., 2016).

Anticancer Properties

Research into ruthenium(II) arene complexes with 2-aryldiazole ligands has revealed the anticancer properties of compounds involving benzimidazole derivatives. The study explored the cytotoxic activity of these compounds in various cell lines, establishing structure-activity relationships that are crucial for the development of new anticancer agents. This demonstrates the role of benzimidazole and pyridinone derivatives in medicinal chemistry, particularly in designing compounds with potential anticancer activity (Marta Martínez-Alonso et al., 2014).

Luminescent Materials

The formation of neutral lanthanide carboxylates through the reaction of a segmental ligand with LnIII ions, resulting in triple-stranded dimetallic helicates, underscores the compound's application in creating highly stable and luminescent materials. These materials are stable in water across a broad pH range and exhibit significant luminescence properties, making them candidates for use in sensing, imaging, and light-emitting devices (M. Elhabiri et al., 1999).

HIV-1 Reverse Transcriptase Inhibition

Pyridinone derivatives have been identified as specific inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, with the potential to prevent the spread of HIV-1 infection in cell culture. This highlights the compound's relevance in antiviral research, particularly in developing treatments for HIV-1 by targeting the viral reverse transcriptase enzyme (M. E. Goldman et al., 1991).

特性

IUPAC Name |

3-(1-ethylbenzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-2-17-12-8-4-3-7-11(12)16-13(17)10-6-5-9-15-14(10)18/h3-9H,2H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTLTZMCGYFQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate](/img/structure/B2855727.png)

![1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone](/img/structure/B2855728.png)

![7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate](/img/structure/B2855731.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2855733.png)

![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2855734.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one](/img/structure/B2855736.png)

![5-Fluoro-4-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2855738.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2855742.png)

![2-[2-(Diphenylmethoxy)acetamido]-2-phenylacetamide](/img/structure/B2855747.png)